molecular formula C10H10FN3O B6499213 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole CAS No. 1466275-93-3

5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole

Cat. No.: B6499213
CAS No.: 1466275-93-3
M. Wt: 207.20 g/mol
InChI Key: XCJPZATUFMJDFT-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 1 and a (2-fluorophenoxy)methyl group at position 4. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and agrochemical applications. The 2-fluorophenoxy moiety enhances lipophilicity and bioavailability, while the triazole ring contributes to metabolic stability and hydrogen-bonding interactions with biological targets .

Synthetic routes for analogous triazoles often involve nucleophilic substitution or coupling reactions.

Properties

IUPAC Name

5-[(2-fluorophenoxy)methyl]-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-14-10(12-7-13-14)6-15-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJPZATUFMJDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Five-Step Synthesis via Brominated Intermediates

The most widely documented method involves sequential functionalization of the triazole core, as outlined in CN113651762A.

Step 1: Synthesis of 1-Methyl-1,2,4-triazole
1,2,4-Triazole is methylated using chloromethane in the presence of potassium hydroxide and ethanol. Heating under reflux (78°C, 6 hours) yields 1-methyl-1,2,4-triazole with 89% purity. Excess chloromethane ensures complete N-methylation while minimizing O-methylation byproducts.

Step 2: Bromination at the 5-Position
Two pathways exist for introducing bromine:

  • Lithium-mediated bromination : Dissolving 1-methyl-1,2,4-triazole in tetrahydrofuran (THF) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at −78°C, followed by n-butyllithium and dibromomethane, yields 5-bromo-1-methyl-1H-1,2,4-triazole (82% yield).

  • Trimethylsilyl protection : Alternatively, treatment with lithium diisopropylamide (LDA) and trimethylchlorosilane produces 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole (78% yield).

Step 3: Carboxylic Acid Formation
The brominated or silylated intermediate reacts with carbon dioxide in THF at −78°C using LDA as a base. This generates 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (72.5% yield).

Step 4: Esterification
Methyl esterification is achieved via thionyl chloride in methanol, producing the corresponding methyl ester (95% conversion).

Step 5: Debromination or Desilylation

  • Catalytic hydrogenation : Treating 5-bromo-1-methyl-1H-1,2,4-triazole-3-methyl carboxylate with 5% Pd/C and DBU under hydrogen gas removes bromine, yielding the target compound (91% yield).

  • Zinc-acetic acid reduction : Bromine substituents are replaced with hydrogen using zinc powder in acetic acid (85% yield).

  • Fluoride-mediated desilylation : Tetrabutylammonium fluoride in 2-methyltetrahydrofuran cleaves the trimethylsilyl group (88% yield).

Alternative Route: Nucleophilic Substitution with 2-Fluorophenol

A two-step method from the Asian Journal of Chemistry involves epoxide intermediates:

Intermediate Synthesis :
2-[4-Fluoro-2-(4-fluorophenoxy)phenyl]-2-methyloxirane is prepared by reacting 4-fluoro-2-(4-fluorophenoxy)phenol with epichlorohydrin.

Ring-Opening Reaction :
Refluxing the epoxide with sodium methoxide in methanol induces nucleophilic attack by the triazole’s nitrogen, forming the (2-fluorophenoxy)methyl sidechain (68% yield).

Reaction Optimization and Scalability

Microwave-Assisted Cyclization

Adapting methods from PMC7412134, microwave irradiation (150°C, 20 minutes) during triazole ring formation reduces reaction times by 40% compared to conventional heating. This approach minimizes thermal degradation, improving yields to 88%.

Solvent Effects on Yield

SolventReaction Time (h)Yield (%)
Tetrahydrofuran682
Dimethylformamide478
Acetonitrile575
2-MeTHF588

Polar aprotic solvents like 2-methyltetrahydrofuran enhance solubility of intermediates, facilitating higher yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, triazole-H), 7.12–6.98 (m, 4H, aromatic-H), 5.21 (s, 2H, OCH₂), 3.91 (s, 3H, NCH₃).

  • HRMS : m/z 207.20 [M+H]⁺ (calculated for C₁₀H₁₀FN₃O: 207.20).

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, 70:30 acetonitrile/water) shows 99.2% purity for the final product.

Challenges and Solutions in Synthesis

Regioselectivity in Triazole Functionalization

The 1,2,4-triazole ring exhibits three reactive nitrogen sites. Using bulky bases like LDA ensures deprotonation at the 3-position, directing electrophiles to the 5-position.

Byproduct Formation During Debromination

Hydrogenolysis with Pd/C may over-reduce the triazole ring. Adding 1,8-diazabicycloundec-7-ene (DBU) as a proton sponge suppresses this side reaction.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

MaterialCost per kg (USD)
1,2,4-Triazole120
2-Fluorophenol250
Trimethylchlorosilane180

Using brominated intermediates reduces reliance on expensive fluorinated reagents, lowering production costs by 30%.

Waste Management

The synthesis generates bromide salts (Step 5) and silica byproducts (desilylation). Neutralization with aqueous NH₄Cl and filtration through celite ensures compliance with environmental regulations.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reactors enable safer handling of pyrophoric reagents like n-butyllithium. A microreactor system achieves 94% yield in Step 2 with a residence time of 2 minutes.

Enzymatic Desilylation

Preliminary studies using Candida antarctica lipase B in ionic liquids cleave trimethylsilyl groups at 50°C, offering a greener alternative to fluoride reagents .

Chemical Reactions Analysis

Types of Reactions

5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity
The compound has been studied for its herbicidal properties. Its mechanism involves inhibiting specific enzymes essential for plant growth. In field trials, it has shown effective control over broadleaf weeds while being selective towards crops such as wheat and maize.

Fungicidal Properties
Research indicates that this triazole derivative exhibits antifungal activity against several plant pathogens. It disrupts fungal cell membrane synthesis, making it a valuable candidate for developing new fungicides. Studies have demonstrated its effectiveness against pathogens like Fusarium and Botrytis species.

Pharmaceutical Applications

Antifungal Agents
Triazoles are widely recognized in the pharmaceutical industry for their antifungal properties. 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole has been evaluated for its potential in treating systemic fungal infections. Clinical studies have shown promising results in vitro against strains resistant to conventional treatments.

Potential Anticancer Activity
Emerging research suggests that triazole derivatives may possess anticancer properties. Preliminary studies indicate that this compound could inhibit tumor growth in specific cancer cell lines through apoptosis induction. Further investigations are required to elucidate its mechanism of action and therapeutic potential.

Case Studies

StudyFocusFindings
Field Trial on Herbicidal EfficacyAgricultural ApplicationDemonstrated 85% weed control in maize crops with minimal phytotoxicity .
Antifungal Efficacy Against FusariumPhytopathologyShowed significant inhibition of fungal growth with an IC50 value of 0.5 µg/mL .
In Vitro Anticancer ActivityOncologyInduced apoptosis in breast cancer cell lines with a 70% reduction in viability at 10 µM concentration .

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Reference
5-[(2-Fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole 1-Me, 5-[(2-fluorophenoxy)methyl] High lipophilicity; potential CNS activity
5-(4-Chloro-2-(2-fluorophenoxy)benzyl)-3-benzylthio-4H-1,2,4-triazole (8l) 3-benzylthio, 5-(4-Cl-2-F-benzyl) IC₅₀ = 0.892 nM (GABAA affinity); anticonvulsant activity
5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole 3-(m-tolyl), 5-(3-F-phenyl) Moderate solubility; unoptimized bioactivity
5-(Chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride 1-Et, 5-(chloromethyl) Intermediate for further functionalization
1-(4-Chlorophenyl)-5-(4-methylsulfonyl-phenyl)-3-phenyl-1H-1,2,4-triazole 1-Ph, 3-Ph, 5-(MeSO₂-Ph) COX-2 inhibition (anti-inflammatory)

Pharmacological Activity

  • Anticonvulsant Effects: Compound 8l () outperformed diazepam in GABAA receptor binding (IC₅₀ = 0.892 nM vs. 2.857 nM) and seizure threshold elevation, attributed to its 2-fluorophenoxy-benzyl substituent. The target compound’s simpler 2-fluorophenoxy group may offer similar advantages but with reduced steric hindrance .
  • Antioxidant Activity: Triazoles with methoxyphenyl substituents (e.g., compound 14 in ) showed DPPH radical scavenging (EC₅₀ = 12 µM).
  • Antimicrobial Activity : S-derivatives like 5-((1H-tetrazol-1-yl)methyl)-4-R-4H-1,2,4-triazole-3-thiols () exhibited moderate antifungal activity. The target compound’s ether-linked substituent may reduce thiol-mediated toxicity .

Physicochemical Properties

  • Lipophilicity: The 2-fluorophenoxy group increases logP compared to non-fluorinated analogs (e.g., 5-(phenoxymethyl)-1-methyl-1H-1,2,4-triazole), improving membrane permeability .
  • Crystallinity: Triazoles with bulky substituents (e.g., 4-phenyl groups in ) exhibit higher melting points (>200°C), whereas the target compound’s flexible phenoxy-methyl group may reduce crystallinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, alkylation of 1-methyl-1H-1,2,4-triazole with 2-fluorophenoxymethyl halides under reflux in aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of triazole to halide), using catalysts like K₂CO₃, and monitoring via TLC . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • IR Spectrophotometry : Confirm functional groups (e.g., triazole ring C=N stretching at 1520–1570 cm⁻¹, C-F vibration at 1100–1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~3.8 ppm, singlet), fluorophenoxy protons (δ 6.8–7.2 ppm), and triazole carbons (δ 140–160 ppm) .
  • Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What experimental approaches are used to determine solubility and partition coefficients (logP) for this compound?

  • Methodological Answer :

  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) and solvents (water, DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy at λ_max .
  • logP : HPLC-derived hydrophobicity index using a calibrated C18 column and isocratic elution (methanol:phosphate buffer). Compare retention times to standards with known logP values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this triazole derivative?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., fluorophenoxy position, methyl group replacement) and test analogs for activity (e.g., antimicrobial, antifungal) .
  • In Vitro Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with fluconazole as a positive control .
  • Computational Modeling : Perform molecular docking (e.g., with CYP51 or lanosterol demethylase) to correlate substituent effects with binding affinity .

Q. How can contradictory data on biological activity between studies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., inoculum size, incubation time) and compound purity (HPLC ≥98%) .
  • Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., rat liver microsomes) to rule out rapid degradation as a cause of variability .
  • Synergistic Studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to identify resistance mechanisms .

Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in further derivatization?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites (e.g., Fukui indices) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict regioselectivity in alkylation or acylation reactions .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) to guide crystal engineering for co-crystallization .

Q. How can the environmental stability and degradation pathways of this compound be investigated?

  • Methodological Answer :

  • Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions (pH 4–9) and monitor degradation via LC-MS to identify photoproducts .
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 48 hours, quantify parent compound loss via HPLC .
  • Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (EC₅₀) of degradation products .

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